2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid
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Overview
Description
2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid is a chemical compound with the molecular formula C12H16ClNO4S and a molecular weight of 305.78 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes a chlorophenyl group and a sulfonylamino group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methylpentanoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a reagent for the analysis of proteins and peptides.
Biological Studies: Investigated for its potential effects on cellular processes and pathways.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to interact with proteins and enzymes, leading to changes in their activity and function. The sulfonylamino group plays a crucial role in these interactions, facilitating the binding of the compound to its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid
- 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid
- 2-{[(4-Methylphenyl)sulfonyl]amino}-4-methylpentanoic acid
Uniqueness
2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This compound exhibits specific reactivity and binding characteristics that differentiate it from other similar compounds .
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c1-8(2)7-11(12(15)16)14-19(17,18)10-5-3-9(13)4-6-10/h3-6,8,11,14H,7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAXKZOSVQFXHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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